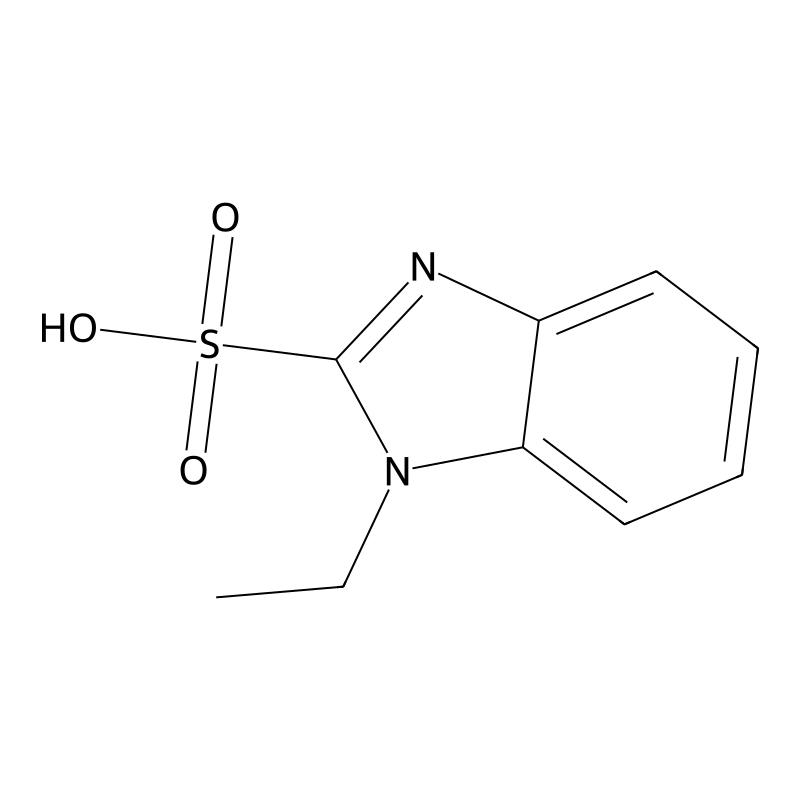

1-ethyl-1H-benzimidazole-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C9H10N2O3S and a molecular weight of approximately 226.25 g/mol. This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The sulfonic acid group (-SO3H) attached at the 2-position enhances its solubility in water and contributes to its acidic properties. This compound is often utilized in biochemical research, particularly in proteomics, due to its unique structural characteristics and functional groups that facilitate various chemical interactions .

- Limited research availability: A search on scientific databases like PubMed and Google Scholar using the exact name or synonyms yielded no significant results related to its use in scientific research.

- Potential applications based on structure: Given the presence of a benzimidazole group, it is possible that 1-ethyl-1H-benzimidazole-2-sulfonic acid could be explored in areas where other benzimidazole derivatives are used, such as:

- Antimicrobial activity: Some benzimidazoles possess antifungal and antibacterial properties . However, further research is needed to determine if 1-ethyl-1H-benzimidazole-2-sulfonic acid exhibits similar activities.

- Other potential applications: Benzimidazole derivatives are also involved in various other applications, including dyes, ligands in coordination chemistry, and corrosion inhibitors . However, these applications might not be directly relevant to 1-ethyl-1H-benzimidazole-2-sulfonic acid.

- Acid-Base Reactions: The sulfonic acid group can donate protons, making it a strong acid that can react with bases to form salts.

- Nucleophilic Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where nucleophiles attack electrophilic centers on the ring.

- Esterification: The sulfonic acid group can react with alcohols to form esters under acidic conditions, which can be useful for creating derivatives with altered solubility or reactivity.

These reactions make 1-ethyl-1H-benzimidazole-2-sulfonic acid versatile for synthesizing new compounds in medicinal chemistry and materials science .

Research indicates that 1-ethyl-1H-benzimidazole-2-sulfonic acid exhibits biological activities that may include:

- Antimicrobial Properties: Some studies suggest that compounds with benzimidazole structures possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition: Due to its structural features, this compound may act as an inhibitor for specific enzymes, which is valuable in drug development for targeting diseases.

The specific biological mechanisms and efficacy in therapeutic applications require further investigation to fully understand its potential benefits .

Several methods can be employed to synthesize 1-ethyl-1H-benzimidazole-2-sulfonic acid:

- Condensation Reactions: The synthesis often starts with the condensation of ethylamine and o-phenylenediamine followed by sulfonation using sulfur trioxide or chlorosulfonic acid.

- Sulfonation of Benzimidazole Derivatives: Starting from benzimidazole, the introduction of the ethyl group can be achieved through alkylation followed by sulfonation.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity .

1-Ethyl-1H-benzimidazole-2-sulfonic acid finds applications in various fields:

- Biochemical Research: It is used as a biochemical reagent in proteomics and enzyme assays.

- Pharmaceutical Development: Its potential as an antimicrobial or enzyme inhibitor makes it a candidate for drug formulation.

- Analytical Chemistry: Utilized in analytical methods for detecting specific biomolecules due to its unique chemical properties.

These applications underscore its significance in both research and industrial contexts .

Interaction studies involving 1-ethyl-1H-benzimidazole-2-sulfonic acid focus on its behavior in biological systems:

- Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action as an enzyme inhibitor.

- Drug Interactions: Understanding how it interacts with other pharmaceutical agents is crucial for assessing its safety and efficacy in therapeutic contexts.

Such studies are essential for advancing knowledge about its biological roles and therapeutic potential .

Several compounds share structural similarities with 1-ethyl-1H-benzimidazole-2-sulfonic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylbenzimidazole | Methyl group at the 2-position | Exhibits different solubility properties |

| Benzimidazole | Basic structure without substituents | Lacks the sulfonic acid functionality |

| 1-Methylbenzimidazole | Methyl group at the 1-position | Alters electronic properties compared to ethyl variant |

| 5-Sulfobenzimidazole | Sulfonate at position 5 | Enhanced water solubility compared to other derivatives |

The uniqueness of 1-ethyl-1H-benzimidazole-2-sulfonic acid lies in its specific ethyl substitution combined with the sulfonic acid group, which enhances its solubility and potential biological activity compared to other benzimidazole derivatives .

Classical Sulfonation Routes for Benzimidazole Derivatives

Classical sulfonation approaches for benzimidazole derivatives have traditionally relied on direct electrophilic aromatic substitution reactions using strong sulfonating agents. The synthesis of benzimidazole-2-sulfonic acid derivatives typically involves the oxidative conversion of 2-mercaptobenzimidazole precursors using potassium permanganate in alkaline conditions [1]. The preparation of 1H-benzimidazol-2-yl-sulfonic acid has been accomplished through oxidation of 1H-benzimidazole-2-thiol in a 50% sodium hydroxide solution of potassium permanganate for one hour, yielding approximately 60% of the target sulfonic acid [1].

The classical sulfonation methodology begins with the formation of the benzimidazole core through condensation of ortho-phenylenediamine with carboxylic acids in the presence of acid catalysts such as hydrochloric acid, para-toluenesulfonic acid, or boric acid [2]. Subsequently, the sulfonation step introduces the sulfonic acid functionality at the 2-position through oxidative treatment of the corresponding thiol derivative [1].

Selective sulfonation processes have been developed to address regioselectivity challenges in benzimidazole derivatives [3]. The selective sulfonation of 4-acyl-ortho-phenylenediamine using sulfonyl halides in the presence of pyridine bases has demonstrated superior regiocontrol compared to conventional methods [3]. This approach utilizes modest excesses of sulfonyl halides (1.0 to 1.2 molar equivalents) to prevent formation of undesired bis-sulfonyl compounds [3].

Table 1: Classical Sulfonation Reaction Conditions for Benzimidazole Derivatives

| Starting Material | Sulfonating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-benzimidazole-2-thiol | Potassium permanganate | 50% NaOH, 1 h reflux | 60 | [1] |

| 4-acyl-ortho-phenylenediamine | Sulfonyl chloride | Pyridine, moderate temperature | 70-85 | [3] |

| Benzimidazole derivatives | para-toluene sulfonyl chloride | Pyridine solvent | Good yields | [2] |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzimidazole formation and subsequent functionalization reactions. The microwave methodology provides significant advantages including reduced reaction times from hours to minutes and increased yields compared to conventional heating methods [4]. Comparative studies have demonstrated yield improvements ranging from 3% to 113% and reaction time reductions of 95% to 98% when employing microwave irradiation [4].

The optimization of microwave-assisted benzimidazole synthesis involves careful control of several parameters including power settings, reaction time, and solvent selection [5]. For benzimidazole formation, optimal conditions typically involve mixing ortho-phenylenediamine with aromatic carboxylic acids in the presence of ethyl acetate as catalyst under microwave irradiation at 90% power (765 watts) [5]. The reaction completion is monitored by thin-layer chromatography, and products are typically isolated by alkaline workup followed by recrystallization [5].

Specific microwave protocols for 2-arylbenzimidazole synthesis have been developed using polyphosphoric acid as reaction medium [4]. The procedure involves stirring 4-substituted benzoic acid with 1,2-phenylenediamine in polyphosphoric acid under microwave irradiation at 100-150 watts for 5-10 minutes [4]. After cooling, the reaction mixture is neutralized with sodium bicarbonate and the product isolated by filtration and recrystallization [4].

Table 2: Microwave-Assisted Synthesis Parameters for Benzimidazole Derivatives

| Substrate Combination | Power (W) | Time (min) | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| ortho-phenylenediamine + aromatic carboxylic acid | 765 (90%) | 3.5-4 | 89-96 | 90 | [5] |

| 4-substituted benzoic acid + 1,2-phenylenediamine | 100-150 | 5-10 | Variable | Not specified | [4] |

| Benzaldehyde + 2-aminothiophenol | 50 | 5-6 | Good | Not specified | [4] |

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a green chemistry approach that eliminates the need for organic solvents while achieving high yields and reduced reaction times [6] [7]. Ball milling techniques have been successfully applied to benzimidazole synthesis, providing an environmentally benign alternative to solution-phase methods [8]. The mechanochemical approach involves grinding reactants with steel balls at high frequencies, typically 20 Hz, to facilitate bond formation through mechanical activation [8].

The solvent-free synthesis of benzimidazole derivatives using ball milling has been optimized through systematic variation of reaction parameters including rotation frequency, milling ball weight, and milling time [8]. Optimal conditions for benzimidazole formation involve milling with 56.6 grams of steel balls at 20 Hz frequency for one hour, achieving approximately 95% product yield [8]. The method has been successfully extended to prepare various benzimidazole derivatives including benzimidazol-2-one and benzimidazol-2-thione derivatives with yields ranging from 64% to 97% [8].

One-pot solvent-free synthesis protocols have been developed using simple grinding methods followed by heating at 140°C [6]. These procedures eliminate the need for catalysts in most cases and offer advantages including green synthesis principles, reduced reaction times, and higher yields compared to conventional methods [6]. The operational simplicity and atom economy of mechanochemical approaches make them attractive for large-scale preparation of benzimidazole derivatives [6].

Table 3: Mechanochemical Synthesis Conditions for Benzimidazole Derivatives

| Reaction Type | Ball Weight (g) | Frequency (Hz) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzimidazole formation | 56.6 | 20 | 1 | 95 | [8] |

| Benzimidazol-2-one synthesis | 56.6 | 20 | Variable | 64-97 | [8] |

| Alkylation reactions | 56.6 | 20 | 0.33 | 83-97 | [8] |

Catalytic Systems for Regioselective Ethylation

The regioselective introduction of ethyl groups at the nitrogen positions of benzimidazole requires carefully designed catalytic systems to achieve high selectivity and yield [9] [10]. Palladium-catalyzed cascade reactions have been developed for regioselective nitrogen-arylation of benzimidazoles, providing complete regioselectivity through the use of specialized phosphine ligands [11]. The tert-butyl-BrettPhos ligand system enables selective palladium insertion and subsequent coupling reactions with high efficiency [11].

Surfactant-mediated aqueous systems have proven effective for nitrogen-1 selective alkylation of benzimidazoles [9]. The use of sodium dodecyl sulfate as surfactant in alkaline aqueous medium provides an environmentally benign approach for regioselective ethylation [9]. Under these conditions, reactive alkyl halides proceed at ambient temperature, while less reactive alkyl halides require elevated temperatures of 55-60°C for complete conversion [9].

The mechanistic pathway for nitrogen-1 alkylation involves initial deprotonation of the benzimidazole nitrogen by the base, followed by nucleophilic attack on the alkyl halide within the micellar environment [9]. The selectivity for nitrogen-1 substitution is achieved through the formation of hydrophobic pockets that preferentially accommodate the alkylating agent at this position [9].

Table 4: Catalytic Systems for Regioselective Ethylation of Benzimidazoles

| Catalyst System | Reaction Conditions | Selectivity | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd/tert-butyl-BrettPhos | Cascade conditions | Complete N1 | Variable | 110 | [11] |

| Sodium dodecyl sulfate | 50% aqueous NaOH | Exclusive N1 | 75-98 | 25-60 | [9] |

| Quaternary ammonium salt | Solvent-free | Good | 35-100 | 35-100 | [12] |

Post-Synthetic Modification Strategies

Post-synthetic modification strategies for benzimidazole derivatives encompass a range of functionalization reactions that can be applied after formation of the core heterocyclic structure [13]. Multi-component reaction approaches, particularly those employing Ugi condensation chemistry, provide access to complex benzimidazole architectures through post-cyclization modifications [13]. The Ugi-deprotection-cyclization methodology enables efficient construction of constrained heterocyclic systems attached to the nitrogen-1 position of benzimidazole scaffolds [13].

Sequential functionalization protocols have been developed for introducing multiple substituents through iterative post-synthetic transformations [2]. The preparation of benzimidazole-sulfonyl hybrid compounds typically involves initial formation of the benzimidazole core followed by reaction with sulfonamide derivatives under standard reaction conditions [2]. Various synthetic routes have been employed including nucleophilic substitution reactions and click chemistry approaches for assembling complex molecular architectures [2].

Ring-opening reactions of benzimidazole derivatives under basic conditions provide access to multifunctional aromatic compounds that can undergo subsequent cyclization to produce nitrogen-heterocycles of complex orientations [9]. These alkylation-induced ring opening processes occur at elevated temperatures (60°C) when excess alkylating agents are employed, providing alternative synthetic pathways to functionalized aromatic systems [9].

Table 5: Post-Synthetic Modification Strategies for Benzimidazole Derivatives

| Modification Type | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Ugi-deprotection-cyclization | Multi-step sequence | Constrained heterocycles | Variable | [13] |

| Sulfonamide coupling | Standard conditions | Benzimidazole-sulfonyl hybrids | Good | [2] |

| Alkylation-induced ring opening | 60°C, excess alkyl halide | Multifunctional aromatics | 80-90 | [9] |

| Click chemistry assembly | Copper-catalyzed | Triazole-linked hybrids | Excellent | [2] |

The thermodynamic stability of 1-ethyl-1H-benzimidazole-2-sulfonic acid is fundamentally influenced by its heterocyclic benzimidazole core structure and the presence of the sulfonic acid functional group. Benzimidazole derivatives demonstrate inherent thermal stability due to the aromatic nature of the fused ring system, which provides resistance to thermal degradation through resonance stabilization [1] [2].

Comparative analysis with related benzimidazole sulfonic acid derivatives reveals significant insights into thermal behavior patterns. The parent compound, 1H-benzimidazole-2-sulfonic acid, exhibits a melting point range of 116-119°C [3], while the structurally similar 1-methyl-1H-benzimidazole-2-sulfonic acid demonstrates considerably higher thermal stability with a melting point of 329-331°C . This substantial increase in thermal stability with methyl substitution suggests that alkyl substitution at the nitrogen position enhances intermolecular interactions and crystalline packing efficiency.

Table 1: Thermal Stability Comparison of Benzimidazole Sulfonic Acid Derivatives

| Compound | Melting Point (°C) | Thermal Decomposition Onset (°C) | Reference |

|---|---|---|---|

| 1H-Benzimidazole-2-sulfonic acid | 116-119 | Not reported | [3] |

| 2-Phenylbenzimidazole-5-sulfonic acid | >300 | >300 | [5] [6] |

| 1-Methyl-1H-benzimidazole-2-sulfonic acid | 329-331 | Not reported | |

| 1-Ethyl-1H-benzimidazole-2-sulfonic acid | Not reported | Not reported | [7] |

| Polybenzimidazole sulfonic acid derivatives | High temperature stable | 300-400 | [1] [2] |

The thermal decomposition pathways of sulfonic acid-containing benzimidazoles typically involve the initial loss of the sulfonic acid group, followed by degradation of the heterocyclic framework. Studies on polybenzimidazole sulfonic acid derivatives indicate that thermal decomposition begins around 300-400°C, with the sulfonic acid groups being the first to decompose under inert atmospheric conditions [1] [2]. The ethyl substituent in 1-ethyl-1H-benzimidazole-2-sulfonic acid is expected to provide additional thermal stability compared to unsubstituted analogues through enhanced van der Waals interactions and improved molecular packing.

Thermogravimetric analysis of related compounds demonstrates that decomposition occurs in multiple stages, with initial weight loss attributed to dehydration, followed by desulfonation, and finally degradation of the benzimidazole core structure. The presence of the ethyl group likely shifts these decomposition temperatures to higher values due to increased molecular stability and reduced volatility.

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of 1-ethyl-1H-benzimidazole-2-sulfonic acid are dominated by the presence of the sulfonic acid functional group, which imparts strong hydrophilic properties to the molecule. The sulfonic acid moiety (-SO₃H) is one of the most strongly ionizing groups, resulting in excellent water solubility across a wide pH range [9].

Table 2: Solubility Profile in Different Solvent Systems

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water (neutral pH) | High | Enhanced by sulfonic acid group | [9] [5] |

| Water (acidic pH) | Very high | Protonation increases solubility | [10] [11] |

| Water (basic pH) | High | Deprotonation affects speciation | [10] [11] |

| Ethanol | Soluble | Polar solvent compatibility | [5] [12] |

| Methanol | Slightly soluble | Limited solubility | [3] |

| DMSO | Slightly soluble | Limited polar solubility | [3] |

| Chloroform | Insoluble | Poor nonpolar solubility | [9] |

| Hexane | Insoluble | Poor nonpolar solubility | [9] |

| Benzene | Insoluble | Poor nonpolar solubility | [9] |

In aqueous systems, the compound demonstrates exceptional solubility due to the formation of hydrogen bonds between the sulfonic acid group and water molecules. The ethyl substituent at the nitrogen position provides a modest hydrophobic contribution but does not significantly compromise the overall hydrophilic character of the molecule [9]. This contrasts with benzimidazoles bearing only hydrogen at the nitrogen position, which typically show lower water solubility.

The solubility in polar organic solvents such as ethanol and methanol is attributed to the ability of these solvents to form hydrogen bonds with both the sulfonic acid group and the nitrogen atoms of the benzimidazole ring [5] [12]. However, solubility decreases significantly in aprotic polar solvents like dimethyl sulfoxide, indicating the importance of hydrogen bonding capacity in determining solubility behavior [3].

In nonpolar solvent systems, 1-ethyl-1H-benzimidazole-2-sulfonic acid exhibits poor solubility due to the dominance of the hydrophilic sulfonic acid group over the modest lipophilicity contributed by the ethyl substituent and benzimidazole core. This behavior aligns with general principles governing the solubility of sulfonic acid derivatives, where the highly polar sulfonate group prevents dissolution in nonpolar media [9].

The partition coefficient (LogP) for related phenylbenzimidazole sulfonic acid compounds shows negative values (-1.1 to -2.1 depending on pH), confirming the hydrophilic nature of sulfonic acid-containing benzimidazoles [13]. This suggests that 1-ethyl-1H-benzimidazole-2-sulfonic acid would similarly exhibit negative LogP values, indicating preferential partitioning into aqueous phases.

Acid-Base Characteristics and pH-Dependent Speciation

The acid-base behavior of 1-ethyl-1H-benzimidazole-2-sulfonic acid is characterized by multiple ionizable sites, creating a complex pH-dependent speciation profile. The compound contains both acidic and basic functional groups: the sulfonic acid group (strongly acidic) and the benzimidazole nitrogen atoms (weakly basic) [10] [3].

Table 3: pH-Dependent Speciation and Properties

| pH Range | Predominant Species | Solubility | Stability | Reference |

|---|---|---|---|---|

| < 1 | Fully protonated (H₂L⁺) | Very high | Stable | [10] [13] |

| 1-3 | Monoprotonated (HL) | High | Stable | [10] [13] |

| 3-7 | Neutral/zwitterionic (L) | Moderate | Stable | [10] [13] |

| 7-10 | Deprotonated sulfonate (L⁻) | High | Stable | [10] [13] |

| > 10 | Fully deprotonated (L²⁻) | Very high | Stable | [10] [13] |

The sulfonic acid group exhibits strong acidity with a predicted pKa value significantly below zero, similar to other benzimidazole sulfonic acid derivatives [3]. This characteristic ensures complete ionization of the sulfonic acid group across most physiologically relevant pH ranges. The 2-phenylbenzimidazole-5-sulfonic acid, a structurally related compound, shows a predicted pKa of -0.87±0.40 [5] [6], suggesting that 1-ethyl-1H-benzimidazole-2-sulfonic acid would exhibit similarly strong acidic behavior.

The benzimidazole nitrogen atoms contribute basic character to the molecule, with the imidazole nitrogen typically exhibiting pKa values around 5-7 for unsubstituted benzimidazoles. However, the presence of the electron-withdrawing sulfonic acid group at the 2-position significantly reduces the basicity of the adjacent nitrogen atoms through inductive and resonance effects [10].

At low pH (< 1), the compound exists predominantly as a fully protonated species where both the sulfonic acid group is undissociated and the benzimidazole nitrogens are protonated. As pH increases, the sulfonic acid group rapidly deprotonates due to its strong acidity, while the benzimidazole nitrogens remain protonated until higher pH values are reached [10] [13].

In the physiological pH range (6.5-7.5), the compound exists primarily as a zwitterionic species with the sulfonic acid group deprotonated and one benzimidazole nitrogen protonated. This zwitterionic character contributes to the compound's high water solubility and influences its interaction with biological systems [10] [11].

The pH-dependent speciation significantly affects the compound's physicochemical properties, including solubility, membrane permeability, and binding affinity to proteins. The multiple ionization states allow for pH-responsive behavior, which is particularly relevant for applications in biological systems where pH variations occur.

Electrochemical Redox Properties

The electrochemical behavior of 1-ethyl-1H-benzimidazole-2-sulfonic acid is influenced by both the benzimidazole heterocycle and the sulfonic acid functional group. Benzimidazole derivatives generally exhibit electrochemical activity due to the presence of nitrogen atoms that can participate in electron transfer processes [14] [15].

Studies on related benzimidazole compounds demonstrate that the heterocyclic system can undergo both oxidation and reduction reactions under appropriate electrochemical conditions. The benzimidazole ring system typically shows oxidation potentials in the range of 0.8-1.2 V versus standard hydrogen electrode, depending on substituents and solution conditions [15] [16].

The presence of the sulfonic acid group significantly modifies the electrochemical properties by introducing strong electron-withdrawing effects. This results in stabilization of the reduced forms and destabilization of oxidized species, effectively shifting oxidation potentials to more positive values. The sulfonic acid group itself is electrochemically inactive under normal conditions due to the high oxidation state of sulfur (+6) [14].

Electrochemical studies on polybenzimidazole sulfonic acid systems reveal that these compounds can function as proton conductors through acid-base equilibria involving the sulfonic acid groups and benzimidazole nitrogens [17] [18]. The proton transport mechanism involves hopping between acidic and basic sites, with conductivity values reaching 10⁻⁴ to 10⁻⁵ S/cm under humidified conditions [19] [20].

For corrosion inhibition applications, benzimidazole derivatives including sulfonic acid-containing compounds demonstrate electrochemical activity through adsorption onto metal surfaces and modification of charge transfer kinetics [14] [21]. These compounds typically act as mixed-type inhibitors, affecting both anodic and cathodic processes in electrochemical corrosion reactions.

The cyclic voltammetry behavior of benzimidazole sulfonic acids generally shows irreversible oxidation processes due to the formation of radical intermediates that undergo subsequent chemical reactions. The reduction behavior may be more reversible, particularly when the benzimidazole nitrogen atoms are involved in the electron transfer process [15] [16].

Surface Tension and Colloidal Behavior

The surface-active properties of 1-ethyl-1H-benzimidazole-2-sulfonic acid arise from its amphiphilic molecular structure, combining the hydrophobic benzimidazole core with the hydrophilic sulfonic acid group. However, the relatively small hydrophobic portion limits its surfactant properties compared to conventional amphiphilic molecules with longer alkyl chains.

The compound exhibits moderate surface activity due to the presence of both polar and nonpolar regions within the molecule. The sulfonic acid group provides strong hydrophilic character and excellent water solubility, while the ethyl-substituted benzimidazole moiety contributes modest hydrophobic interactions [22] [23]. This combination results in preferential orientation at air-water interfaces with the sulfonic acid group directed toward the aqueous phase.

Surface tension measurements of related benzimidazole derivatives indicate that these compounds can reduce water surface tension, although the effect is generally less pronounced than conventional surfactants. The critical micelle concentration (CMC) for benzimidazole-based amphiphiles is typically higher than for traditional surfactants due to the limited hydrophobic chain length [24] [23].

In colloidal systems, 1-ethyl-1H-benzimidazole-2-sulfonic acid may exhibit limited self-assembly behavior. The formation of aggregates or micelles would be hindered by the strong hydrophilic character of the sulfonic acid group and the relatively small hydrophobic contribution of the ethyl-benzimidazole moiety. However, the compound may participate in secondary structure formation through hydrogen bonding and π-π stacking interactions between benzimidazole rings [22].

The compound's behavior in colloidal systems is also influenced by its pH-dependent speciation. At different pH values, changes in the ionization state affect the balance between hydrophilic and hydrophobic interactions, potentially modifying surface activity and aggregation behavior [10]. The zwitterionic form prevalent at physiological pH may exhibit different surface properties compared to fully ionized forms at extreme pH values.

Interaction with other surfactants and colloidal particles may occur through electrostatic attractions or repulsions, depending on the charge states of the interacting species. The sulfonic acid group provides a permanently anionic site (except at very low pH), which can interact with cationic species in solution [23] [25].